molecular formula C10H9F3O2 B1423373 6-(trifluoromethoxy)-2,3-dihydro-1H-inden-1-ol CAS No. 1215279-95-0

6-(trifluoromethoxy)-2,3-dihydro-1H-inden-1-ol

Cat. No. B1423373
CAS RN: 1215279-95-0
M. Wt: 218.17 g/mol
InChI Key: BOTGRKVUUXJWSQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of trifluoromethoxy-containing compounds is a challenging area of research . Traditional methods for the synthesis of CF3-O-containing compounds have been summarized, and recent advances in trifluoromethoxylation reagents have been reviewed .


Molecular Structure Analysis

The trifluoromethoxy group has a unique conformation where the OCF3 moiety is orthogonal to the ring plane . This gives it unique physicochemical and biological properties.

Scientific Research Applications

Medicinal Chemistry

The trifluoromethoxy group in this compound is of particular interest in medicinal chemistry. It can influence the biological activity of pharmaceuticals by affecting their metabolic stability and membrane permeability . The presence of this group can enhance the binding affinity of drugs to their targets, potentially leading to more effective medications.

Organic Synthesis

In organic synthesis, the trifluoromethoxy group is a valuable moiety for introducing fluorine into molecules. This compound can serve as a reagent or intermediate in the synthesis of more complex fluorinated structures, which are prevalent in agrochemicals and pharmaceuticals .

Material Science

Fluorinated compounds like 6-(trifluoromethoxy)-2,3-dihydro-1H-inden-1-ol are used in material science to create materials with unique properties, such as increased resistance to solvents and thermal stability. They are particularly useful in the development of advanced polymers and coatings .

Agrochemistry

The trifluoromethoxy group’s ability to resist degradation by environmental factors makes it a valuable addition to agrochemicals. This compound could be used to develop pesticides and herbicides with improved longevity and efficacy .

Biochemistry Research

In biochemistry, the introduction of fluorine atoms can significantly alter the properties of biomolecules. This compound could be used to study the effects of fluorination on the structure and function of proteins and enzymes .

Environmental Science

Due to its stability and unique interactions with organic molecules, this compound can be used in environmental science to study pollutant behavior and degradation. It could also play a role in the development of environmentally friendly solvents .

Drug Discovery

This compound’s potential biological activities make it a candidate for drug discovery efforts. It could be investigated for its antimicrobial properties and used as a scaffold for developing new therapeutic agents.

Analytical Chemistry

In analytical chemistry, fluorinated compounds are often used as standards or reagents due to their distinct spectroscopic properties6-(trifluoromethoxy)-2,3-dihydro-1H-inden-1-ol could be utilized in methods such as NMR or mass spectrometry to analyze complex mixtures .

properties

IUPAC Name

6-(trifluoromethoxy)-2,3-dihydro-1H-inden-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3O2/c11-10(12,13)15-7-3-1-6-2-4-9(14)8(6)5-7/h1,3,5,9,14H,2,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOTGRKVUUXJWSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1O)C=C(C=C2)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(trifluoromethoxy)-2,3-dihydro-1H-inden-1-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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